NEUROPEPTIDE K, PORCINE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Neuropeptide K, porcine, is a 36 amino acid peptide that contains the Substance K sequence at its C-terminus . It can be cleaved to release Neurokinin A . Pre-Pro-Tachykinin is the precursor for Neuropeptide K . Neuropeptide K is one of the members of the family of Tachykinins . It is an endogenous C-terminal extended form of neurokinin A that binds the neurokinin 2 (NK2) receptor . It displays vasodepressor and cardiomodulatory activities; it also acts as an anorexigenic peptide, decreasing food intake in vivo .

Synthesis Analysis

Neuropeptide K is derived from larger precursor proteins, referred to as prepropeptides . The peptide is encoded in the genome as part of these larger precursor proteins . The precursor for Neuropeptide K is Pre-Pro-Tachykinin .Molecular Structure Analysis

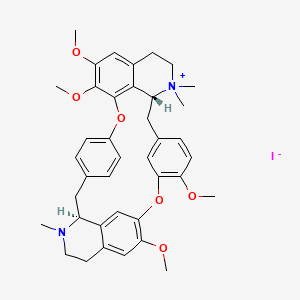

The molecular formula of this compound, is C175H284N52O52S . It has a molecular weight of 3980.53 . The sequence of Neuropeptide K is DADSSIEKQVALLKALYGHGQISHKRHKTDSFVGLM-NH2 .Chemical Reactions Analysis

Neuropeptide K undergoes post-translational modifications that affect its biological activity . It is derived from larger precursor proteins, referred to as prepropeptides . The peptide is encoded in the genome as part of these larger precursor proteins .Physical And Chemical Properties Analysis

This compound, is soluble in water . It is stored in the DRY form at 0 - 5°C . For best and repeatable results, the peptide is rehydrated immediately before using .作用機序

Safety and Hazards

将来の方向性

Neuropeptides, including Neuropeptide K, are important cell-cell signaling molecules that mediate many physiological processes . With advancements in technology and technical expertise, there is potential for the development of new therapies targeting cellular, viral, and radiochemical neuroendovascular infusion . These developments present both unique opportunities and challenges in the way we will treat neuro-oncology in the coming years .

特性

| 106441-70-7 | |

分子式 |

C175H284N52O52S |

分子量 |

4271.7 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3beta)-3-[(tert-Butyldimethylsilyl)oxy]-chola-5,7-dien-24-ol](/img/structure/B1141326.png)